Pyrenocine A
Overview
Description
Pyrenocine A is a fungal metabolite that has been found in the fungus Pyrenochaeta terrestris. It is known for its diverse biological activities, including its role as a phytotoxin and its antibiotic properties
Mechanism of Action
Target of Action
Pyrenocine A, a secondary metabolite isolated from marine microorganisms, primarily targets macrophages . Macrophages are a type of white blood cell that plays a crucial role in the immune response. They are the first line of defense against pathogens and are involved in the development of inflammation .
Mode of Action
This compound interacts with its targets by suppressing the activation of macrophages induced by lipopolysaccharide (LPS), both pre-treatment and post-treatment . It achieves this by inhibiting nitrite production and the synthesis of inflammatory cytokines and PGE2 . Additionally, this compound exhibits anti-inflammatory effects on the expression of receptors directly related to cell migration (Mac-1) and costimulatory molecules involved in lymphocyte activation (B7.1) .
Biochemical Pathways
The compound acts through the MyD88-dependent intracellular signaling pathway . This pathway is triggered when macrophages recognize pathogen-associated molecular patterns (PAMPs) through their pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). This recognition leads to a complex biochemical cascade that involves the recruitment of MyD88, activation of protein kinases such as IRAK, recruitment of the adaptor protein TRAF6, and subsequent activation of NF κ B and AP-1 in the nucleus . This compound inhibits the expression of genes related to NF κ B-mediated signal transduction in macrophages stimulated by LPS .
Result of Action
This compound exhibits potent anti-inflammatory activity. It suppresses the activation of macrophages, inhibits nitrite production, and reduces the synthesis of inflammatory cytokines and PGE2 . In cancer cells, this compound has been found to arrest HeLa cells at the M phase with characteristic ring-shaped chromosomes . It also induces the formation of monopolar spindles in HeLa cells .
Biochemical Analysis
Biochemical Properties
Pyrenocine A plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it inhibits the asexual spore germination of plant pathogenic fungi such as Fusarium oxysporum, Fusarium solani, Mucor hiemalis, and Rhizopus stolonifer . Additionally, this compound exhibits antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli . The nature of these interactions involves the inhibition of key enzymes and disruption of cellular processes essential for the growth and survival of these microorganisms.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It has been shown to suppress the activation of macrophages by inhibiting nitrite production and the synthesis of inflammatory cytokines and prostaglandin E2 (PGE2) . This compound also affects the expression of receptors related to cell migration and costimulatory molecules involved in lymphocyte activation . In plant cells, this compound influences lipid metabolism, particularly in onion roots and spinach chloroplasts, by modulating lipid synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It induces monopolar spindle formation and arrests cancer cells at the M phase, leading to the suppression of cell proliferation . This effect is achieved through a novel mechanism that does not directly inhibit the ATPase activity of the kinesin motor protein Eg5 . Additionally, this compound inhibits the MyD88-dependent intracellular signaling pathway in macrophages, affecting the NF-κB-mediated signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound can degrade and lose its activity under certain conditions . It remains stable for extended periods when stored appropriately . Long-term exposure to this compound can lead to persistent changes in cellular function, such as sustained inhibition of lipid synthesis in plant cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial anti-inflammatory and antibacterial properties . At higher doses, this compound can be toxic and cause adverse effects . The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a methyl-substituted polyketide that arises from acetate via uncharacterized intermediates . This compound is subsequently converted to other metabolites, such as Pyrenocine B . This compound also affects metabolic flux and metabolite levels in the cells it interacts with .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement and localization . The distribution of this compound can influence its accumulation in certain cellular compartments, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity, as it allows this compound to interact with its target biomolecules effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrenocine A involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the pyrone ring, which is a key structural component of this compound. The reaction conditions often involve the use of organic solvents such as methanol, dichloromethane, and ethanol .
Industrial Production Methods: Industrial production of this compound is generally achieved through the fermentation of the fungus Pyrenochaeta terrestris. The fungus is cultured on a suitable medium, such as potato dextrose agar, and the metabolite is extracted using organic solvents like ethyl acetate. The crude extract is then purified using techniques such as silica gel column chromatography .
Chemical Reactions Analysis
Types of Reactions: Pyrenocine A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the methoxy and methyl groups of the pyrone ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions
Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Pyrenocine A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of pyrone derivatives.
Biology: this compound is studied for its effects on plant pathogenic fungi and its potential as a biocontrol agent.
Industry: this compound is used in the agricultural industry as a phytotoxin to control plant diseases.
Comparison with Similar Compounds
Pyrenocine B: Another metabolite from with similar biological activities.
Pyrenocine I: A novel pyrenocine analog with antitrypanosomal activity.
Citreoviridin: A compound with similar structural features and biological activities.
Uniqueness: Pyrenocine A is unique due to its specific mechanism of inducing monopolar spindle formation in cancer cells, which is not observed in other similar compounds.
Properties
IUPAC Name |
5-[(E)-but-2-enoyl]-4-methoxy-6-methylpyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-4-5-8(12)11-7(2)15-10(13)6-9(11)14-3/h4-6H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYCRPVWBIEKIW-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1=C(OC(=O)C=C1OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1=C(OC(=O)C=C1OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017472 | |
Record name | Pyrenocine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76868-97-8 | |
Record name | Pyrenocine A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076868978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrenocine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrenocine A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M9PWU4VLX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pyrenocine A and where is it found?
A1: this compound is a secondary metabolite primarily produced by the fungus Pyrenochaeta terrestris, the causative agent of pink root disease in onions. [, ] It has also been isolated from various other fungal species, including marine-derived and endophytic fungi. [, , , , , , , , ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C12H14O5, and its molecular weight is 238.24 g/mol. [, ]
Q3: What is the structure of this compound?
A3: this compound possesses a γ-pyrone ring structure with two side chains. The structure has been confirmed through spectroscopic analysis, including NMR and mass spectrometry, and further validated by X-ray crystallography. [, ]
Q4: What are the known biological activities of this compound?
A4: this compound exhibits a range of biological activities, including:
- Phytotoxic activity: Inhibits plant growth and causes necrosis in various plant species. [, , , , ]
- Antibiotic activity: Demonstrates broad-spectrum antibiotic activity against fungi and bacteria. [, ]
- Anti-inflammatory activity: Suppresses the production of inflammatory mediators in macrophages, potentially through the MyD88-dependent pathway. [, ]
- Antiplasmodial activity: Exhibits activity against the malaria parasite Plasmodium falciparum in vitro. [, ]
- Cytotoxicity: Shows cytotoxic effects against various cancer cell lines. [, , , , ]
- Inhibition of antigen presentation: Suppresses the presentation of endogenous MHC class II-restricted antigens, potentially through interaction with EpsinR. []
Q5: How does this compound exert its anti-inflammatory effects?
A5: this compound has been shown to suppress the activation of macrophages stimulated with lipopolysaccharide (LPS). [, ] This effect is mediated by the inhibition of:
Q6: How does this compound affect antigen presentation?
A6: Research suggests that Pyrenocine B, a closely related compound, targets EpsinR, a protein involved in endosomal trafficking. [] This interaction disrupts the presentation of endogenous MHC class II-restricted antigens, such as IL-4 inducible gene 1 (IL4I1). [] It is plausible that this compound shares a similar mechanism, but further research is needed to confirm this.
Q7: What is known about the biosynthesis of this compound?
A7: Studies using radiolabeled precursors have demonstrated that this compound is biosynthesized from acetate units via a polyketide pathway. [] The pathway involves the incorporation of methyl groups from methyl[(14)C]methionine. [] this compound can be further converted to Pyrenocine B in the fungal cells. []
Q8: Have any synthetic routes been developed for this compound?
A8: Yes, several total syntheses of this compound and its analogues have been reported in the literature. [, , ] These synthetic approaches provide access to this compound and its derivatives for further biological evaluation.
Q9: What are the potential applications of this compound?
A9: The diverse biological activities of this compound make it a promising candidate for various applications:
- Agriculture: Its phytotoxic and antifungal properties could be exploited for developing bio-herbicides or bio-fungicides. [, ]
- Medicine: Its anti-inflammatory, antiplasmodial, and cytotoxic activities warrant further investigation for potential applications in treating inflammatory diseases, malaria, and cancer. [, , , ]
- Immunology: Its ability to modulate antigen presentation suggests potential applications in developing immunomodulatory drugs. []
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